what is the chemical structure of 4-(4-Chloro-3-nitrophenyl)oxazole
what is the chemical structure of 4-(4-Chloro-3-nitrophenyl)oxazole
The Chemical Architecture and Synthesis of 4-(4-Chloro-3-nitrophenyl)oxazole: A Technical Guide
Executive Summary
4-(4-Chloro-3-nitrophenyl)oxazole is a highly versatile heterocyclic aromatic compound that serves as a critical building block in advanced medicinal chemistry. Characterized by its five-membered oxazole ring and a heavily functionalized phenyl moiety, this compound is engineered for downstream derivatization. It is prominently utilized in the synthesis of novel central nervous system (CNS) therapeutics, including oxazole-based ferroptosis inhibitors (Fer-1 analogues)[1][2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic synthesis via the Van Leusen reaction, and its pharmacological applications.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 4-(4-Chloro-3-nitrophenyl)oxazole relies on the electron-withdrawing dynamics between the ortho-nitro group and the para-chloro substituent on the phenyl ring. This specific electronic arrangement highly activates the carbon-chlorine bond for subsequent nucleophilic attacks, making it a privileged scaffold for drug discovery[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 4-(4-chloro-3-nitrophenyl)-1,3-oxazole |
| CAS Registry Number | 916051-60-0[1][3] |
| Molecular Formula | C9H5ClN2O3[1] |
| Molecular Weight | 224.6 g/mol [1] |
| SMILES | C1=CC(=C(C=C1C2=COC=N2)[O-])Cl[1] |
| Key Structural Features | 1,3-oxazole ring; activated C-Cl bond; reducible NO2 group |
Mechanistic Pathway: The Van Leusen Oxazole Synthesis
The primary synthetic route for constructing the oxazole core of this compound is the Van Leusen reaction. This method is favored because it constructs the heterocycle in a single, highly convergent step from readily available precursors[1][2].
Causality of Reagent Selection: The reaction utilizes 4-chloro-3-nitrobenzaldehyde as the electrophile and tosylmethyl isocyanide (TosMIC) as the nucleophilic synthon. TosMIC is a brilliant reagent choice here because it provides the entire [C-N-C] fragment necessary for the oxazole ring while possessing a built-in leaving group (toluenesulfinic acid)[1][2]. Potassium carbonate (K₂CO₃) is employed as the base to deprotonate the active methylene of TosMIC, initiating the nucleophilic attack on the aldehyde's carbonyl carbon. The subsequent cyclization forms an oxazoline intermediate, which rapidly aromatizes into the oxazole ring upon the elimination of toluenesulfinic acid[1].
Workflow of the Van Leusen synthesis of 4-(4-Chloro-3-nitrophenyl)oxazole.
Advanced Protocol: Microwave-Assisted Cyclization
While conventional thermal heating can drive the Van Leusen reaction, it often requires prolonged reflux times (hours) which can lead to the thermal decomposition of the sensitive nitro group[1]. To mitigate this, a microwave-assisted protocol is highly recommended.
Causality of Microwave Implementation: Microwave irradiation utilizes dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture. By using N,N-Dimethylformamide (DMF)—a polar aprotic solvent with a high loss tangent—the microwave energy is efficiently absorbed, reducing the reaction time from hours to just 15 minutes and improving yields by up to 20% by minimizing thermal degradation[1].
Self-Validating Experimental Protocol:
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Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 10 mmol of 4-chloro-3-nitrobenzaldehyde and 11 mmol of TosMIC (1.1 eq) in 15 mL of anhydrous DMF[1].
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Base Addition: Add 20 mmol of finely powdered K₂CO₃ to the solution[1]. Checkpoint: A slight color shift may be observed as the active methylene of TosMIC is deprotonated.
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Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120°C for exactly 15 minutes[1].
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Quenching: Allow the vial to cool to room temperature (assisted by compressed air cooling if available). Pour the crude mixture into 50 mL of ice-cold distilled water. Validation: The sudden change in polarity will force the hydrophobic oxazole product to precipitate as a solid.
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Extraction & Washing: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove any residual DMF, which can interfere with downstream purification.
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Purification & Analytical Validation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient).
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Validation Loop: Confirm reaction completion and product purity via Thin-Layer Chromatography (TLC; UV-active spot) and LC-MS. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is approximately 225.0.
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Pharmacological Derivatization: Pathway to CNS Therapeutics
In drug development, 4-(4-Chloro-3-nitrophenyl)oxazole is rarely the final active pharmaceutical ingredient (API); rather, it is a highly optimized scaffold[1]. Its true value lies in its susceptibility to sequential functionalization, particularly in the synthesis of ferroptosis inhibitors designed to treat neurodegenerative diseases[2].
Mechanistic Causality of Derivatization:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated by the strongly electron-withdrawing nitro group at the 3-position. This allows for facile SNAr reactions with various primary or secondary amines (e.g., cycloalkylamines)[2]. The nitro group stabilizes the transient Meisenheimer complex, lowering the activation energy barrier for the substitution.
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Nitro Reduction: Following the SNAr step, the nitro group is subjected to palladium-catalyzed hydrogenation (Pd/C, H₂) to yield an aniline derivative[2].
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Final Functionalization: The newly formed amine can undergo reductive amination or amide coupling to generate complex, multi-ring systems like Fer-1 analogues, which exhibit potent neuroprotective properties by inhibiting lipid peroxidation in the CNS[2].
Downstream derivatization pathway for synthesizing oxazole-based ferroptosis inhibitors.
References
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[1] Title: Buy 4-(4-Chloro-3-nitrophenyl)oxazole (EVT-1800917) - EvitaChem | Source: evitachem.com | URL: 1
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[3] Title: 4-(4-chloro-3-nitrophenyl)oxazole — Chemical Substance Information - NextSDS | Source: nextsds.com | URL: 3
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[2] Title: Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC | Source: nih.gov | URL: 2
